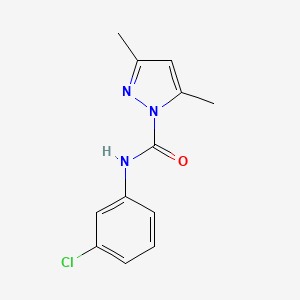![molecular formula C14H13N3S B5697380 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique structure that makes it an interesting subject of study. In
Aplicaciones Científicas De Investigación
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been explored for its ability to act as a photosensitizer in dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA replication and cell division, thereby preventing the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not have any significant adverse effects on the body. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, further studies are needed to determine its efficacy and safety in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline in lab experiments is its low toxicity and high solubility in common solvents such as DMF and DMSO. This makes it easy to handle and use in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications.
Direcciones Futuras
There are several future directions for the study of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline. One direction is to further investigate its potential as an antitumor, antifungal, and antibacterial agent. This could involve studying its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a photosensitizer in dye-sensitized solar cells. This could involve optimizing its structure to improve its efficiency and stability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline involves the reaction of 2-chloro-4-methylquinoline with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
Propiedades
IUPAC Name |
2-methyl-4-(1-methylimidazol-2-yl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-9-13(18-14-15-7-8-17(14)2)11-5-3-4-6-12(11)16-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPODHBVHLIXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)

![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)


![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


